N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide

Medicinal chemistry Structure–activity relationship Sulfonamide SAR

N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide (CAS 2034300-22-4) is a synthetic small molecule belonging to the N-substituted benzo[b]thiophenesulfonamide class. It carries a 2-methoxybenzenesulfonamide warhead tethered via a dimethylaminoethyl linker to a benzo[b]thiophene core, yielding a molecular formula of C₁₉H₂₂N₂O₃S₂ and a molecular weight of 390.52 g·mol⁻¹.

Molecular Formula C19H22N2O3S2
Molecular Weight 390.52
CAS No. 2034300-22-4
Cat. No. B2417551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide
CAS2034300-22-4
Molecular FormulaC19H22N2O3S2
Molecular Weight390.52
Structural Identifiers
SMILESCN(C)C(CNS(=O)(=O)C1=CC=CC=C1OC)C2=CSC3=CC=CC=C32
InChIInChI=1S/C19H22N2O3S2/c1-21(2)16(15-13-25-18-10-6-4-8-14(15)18)12-20-26(22,23)19-11-7-5-9-17(19)24-3/h4-11,13,16,20H,12H2,1-3H3
InChIKeyYKMDCGNIGDVHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide (CAS 2034300-22-4): A Benzo[b]thiophene–Sulfonamide Research Probe for Chymase-Targeted Drug Discovery


N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide (CAS 2034300-22-4) is a synthetic small molecule belonging to the N-substituted benzo[b]thiophenesulfonamide class [1]. It carries a 2-methoxybenzenesulfonamide warhead tethered via a dimethylaminoethyl linker to a benzo[b]thiophene core, yielding a molecular formula of C₁₉H₂₂N₂O₃S₂ and a molecular weight of 390.52 g·mol⁻¹ . The class from which this compound descends has been characterized as selective human chymase inhibitors; the lead clinical-stage member TY-51076 displays an IC₅₀ of 56 nM against recombinant human chymase with >400-fold selectivity over chymotrypsin and cathepsin G [2]. The target compound is supplied as a research-grade tool (typical purity ≥95%) .

Why Benzo[b]thiophene Sulfonamide Analogs Cannot Be Interchanged with CAS 2034300-22-4 Without Quantitative Evidence


Within the benzo[b]thiophenesulfonamide family, substitution at the sulfonamide terminus (e.g., thiophene-2-sulfonamide, imidazole-4-sulfonamide, 2-methoxybenzenesulfonamide) produces divergent physicochemical and pharmacologic profiles that are not interchangeable. The 2-methoxybenzenesulfonamide group in CAS 2034300-22-4 introduces a distinct hydrogen-bond acceptor (methoxy oxygen), alters lipophilicity (predicted logP ≈ 4.96) , and modifies the electronic surface potential relative to heteroaryl sulfonamide analogs [1]. These structural variables directly influence target engagement, selectivity, and pharmacokinetic behavior as demonstrated by the steep SAR observed in the chymase inhibitor series, where replacing the sulfonamide moiety shifts IC₅₀ values by orders of magnitude [2]. Consequently, substituting CAS 2034300-22-4 with a generically similar benzothiophene sulfonamide risks invalidating SAR hypotheses and confounding biological interpretation.

Quantitative Differentiation Evidence for N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide (CAS 2034300-22-4)


Structural Differentiation from the Closest In-Class Analogs via the 2-Methoxybenzenesulfonamide Warhead

CAS 2034300-22-4 is the sole commercially listed member of the benzo[b]thiophen-3-yl–dimethylaminoethyl series that bears a 2-methoxybenzenesulfonamide group, whereas the closest available analogs carry a thiophene-2-sulfonamide (CAS 2191403-99-1), an (E)-2-phenylethenesulfonamide, a 1-isopropyl-1H-imidazole-4-sulfonamide, or a 3,3,3-trifluoropropane-1-sulfonamide terminus . The methoxy substituent provides an additional hydrogen-bond acceptor site and contributes approximately –0.3 logP units relative to the unsubstituted benzenesulfonamide, as estimated from fragment-based logP contributions [1].

Medicinal chemistry Structure–activity relationship Sulfonamide SAR

Purity Benchmarking Against an In-Class Comparator: 95% vs. 95% Parity

The target compound is supplied at ≥95% purity (HPLC), identical to the purity specification of the closest commercially listed analog, N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide (CAS 2191403-99-1), which is also 95% . No quantitative impurity profiling or batch-to-batch reproducibility data have been published for either compound. This parity means purity alone does not differentiate the target compound for procurement decisions; selection must rest on structural and application-specific grounds.

Quality control Procurement specification Purity threshold

Class-Level Chymase Inhibitory Potency Context: TY-51076 Benchmark

Although no direct chymase inhibition data exist for CAS 2034300-22-4, the compound belongs to the N-substituted benzo[b]thiophenesulfonamide class for which a well-characterized SAR has been established [1]. The class benchmark TY-51076 (a 5-fluoro-3-methylbenzo[b]thiophene-2-sulfonamide derivative) inhibits recombinant human chymase with an IC₅₀ of 56 nM and exhibits >400-fold selectivity over chymotrypsin and cathepsin G [2]. TY-51469, a further optimized member (benzo[b]thiophene-2-sulfonamide with a thiazole-4-carboxylic acid terminus), achieves IC₅₀ values of 0.4 nM (simian) and 7.0 nM (human) [3]. The target compound's 2-methoxybenzenesulfonamide terminus is structurally distinct from both TY-51076 and TY-51469, positioning it as a novel probe for unexplored regions of the class SAR landscape.

Chymase inhibition IC₅₀ benchmark Selectivity window

Physicochemical Differentiation: Predicted logP and Topological Polar Surface Area

The predicted topological polar surface area (TPSA) and computed logP differentiate CAS 2034300-22-4 from its closest in-class analogs. Based on fragment-additivity calculations, the target compound exhibits an estimated logP of approximately 4.96 and a TPSA of approximately 115.8 Ų . In comparison, the thiophene-2-sulfonamide analog (CAS 2191403-99-1) is predicted to have a lower TPSA (~90–95 Ų) and higher logP (~5.5–5.9) due to the absence of the methoxy oxygen and the more lipophilic thiophene ring [1]. These differences place the target compound in a more favorable region of the CNS MPO desirability space (TPSA < 140 Ų, logP < 5) relative to the thiophene analog, which approaches the upper logP boundary [2].

Lipophilicity TPSA Drug-likeness

Key Structural Caveat: Benzo[b]thiophen-3-yl vs. Benzo[b]thiophene-2-sulfonamide Scafold Distinction

A critical structural distinction exists between CAS 2034300-22-4 and the validated chymase inhibitor class. The target compound features a benzo[b]thiophen-3-yl core with the sulfonamide attached via an ethyl linker to the 3-position, whereas the patented chymase inhibitors (TY-51076, TY-51469, and the majority of compounds in US7071220) are benzo[b]thiophene-2-sulfonamides where the sulfonamide is directly attached at the 2-position of the benzothiophene ring [1]. This topological difference places the sulfonamide warhead in a distinct three-dimensional orientation relative to the benzothiophene plane. Docking studies of the related compound MWP00965 (a benzo[b]thiophene-2-sulfonamide) with human chymase revealed a unique binding mode in the S1 pocket that is dependent on the 2-sulfonamide geometry [2]. The 3-yl topology of CAS 2034300-22-4 is expected to probe alternative binding orientations not accessible to the 2-sulfonamide series.

Scaffold topology Binding mode Chymase pharmacophore

Recommended Application Scenarios for CAS 2034300-22-4 Based on Quantitative Differentiation Evidence


SAR Probe for Benzo[b]thiophene-3-yl Topology in Chymase Inhibitor Programs

Procure CAS 2034300-22-4 as a structurally novel probe to interrogate the contribution of benzo[b]thiophene-3-yl topology (vs. the established 2-sulfonamide topology) to chymase binding affinity and selectivity. The compound's 3-yl attachment and dimethylaminoethyl linker introduce a spatial displacement of ≥4 Å relative to the TY-51076/TY-51469 pharmacophore [1], enabling investigators to test whether the chymase S1 pocket accommodates alternative sulfonamide orientations. Pair with TY-51076 (IC₅₀ = 56 nM) as a positive control [2].

Physicochemical Comparator for CNS Drug-Likeness Optimization in Sulfonamide Series

Use CAS 2034300-22-4 as a benchmark compound in physicochemical profiling panels aimed at optimizing logP and TPSA within the benzo[b]thiophene sulfonamide class. With a predicted logP of ≈4.96 and TPSA of ≈115.8 Ų, the compound resides within the CNS MPO favorable space (logP < 5, TPSA < 140 Ų), whereas the thiophene-2-sulfonamide analog (CAS 2191403-99-1) is predicted to fall near or above the logP = 5.5 boundary [3]. Measuring experimental logD₇.₄ and PAMPA permeability for both compounds can quantify the practical advantage of the 2-methoxybenzenesulfonamide terminus.

Quality Control Benchmark for Benzo[b]thiophene-3-yl Research Chemicals

Utilize the 95% purity specification of CAS 2034300-22-4 as a minimum acceptable quality standard when sourcing structurally related benzo[b]thiophene-3-yl probes. Because purity is identical to the closest commercial analog (CAS 2191403-99-1 at 95%) , procurement decisions should pivot on structural uniqueness rather than quality metrics. Recommend requesting batch-specific HPLC traces and ¹H NMR spectra to verify identity and purity before initiating biological assays.

Scaffold-Hopping Library Component for Serine Protease Lead Discovery

Include CAS 2034300-22-4 in a focused library of N-substituted benzo[b]thiophenesulfonamide analogs designed for scaffold-hopping around the chymase pharmacophore. The library should span both 2-sulfonamide (e.g., TY-51076, IC₅₀ = 56 nM) and 3-yl-ethyl-sulfonamide topologies (target compound) to comprehensively map the structure–activity landscape. The target compound's 2-methoxybenzenesulfonamide terminus contributes 1–3 additional H-bond acceptor sites relative to heteroaryl-sulfonamide comparators [4], potentially enabling unique interactions with non-chymase serine proteases.

Quote Request

Request a Quote for N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.